ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which is substituted with a phenoxy group and an ethyl ester group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. This method ensures high stereoselectivity and yields the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For example, the use of Sphingomonas aquatilis as a whole-cell biocatalyst has been reported to produce (1R,2S)-N-Boc-vinyl-ACCA ethyl ester with high enantiomeric excess . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (1S,2S)-2-phenoxycyclopropane-1-carboxylate: This diastereomer has different stereochemistry and may exhibit different biological activity.
Ethyl (1R,2R)-2-phenoxycyclopropane-1-carboxylate: Another diastereomer with distinct properties.
Ethyl (1S,2R)-2-phenoxycyclopropane-1-carboxylate: This enantiomer has the opposite configuration at one of the chiral centers
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique chemical and biological properties.
Properties
CAS No. |
2120-91-4 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)10-8-11(10)15-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 |
InChI Key |
BASDBLJCLDUECB-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1OC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CC1OC2=CC=CC=C2 |
Origin of Product |
United States |
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